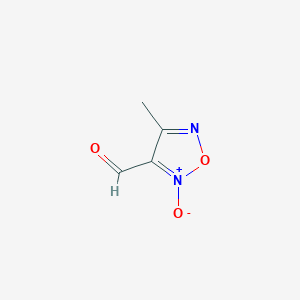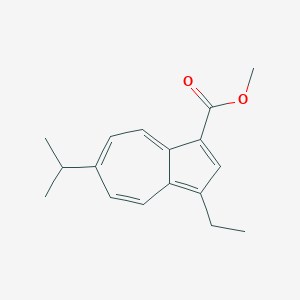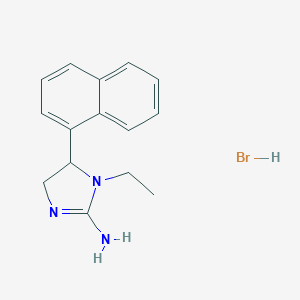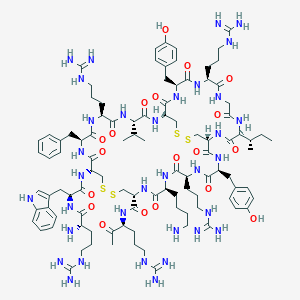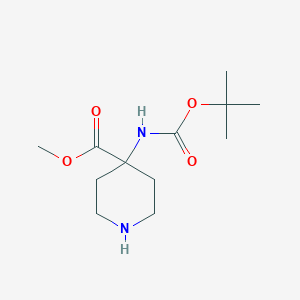![molecular formula C34H68N16O8 B056022 2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid CAS No. 121284-21-7](/img/structure/B56022.png)
2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The detailed exploration of complex amino acids and their derivatives, such as the compound , involves understanding their synthesis, molecular structure, and various properties. These compounds are of interest due to their potential applications in biochemistry and pharmaceuticals, among other fields.
Synthesis Analysis
The synthesis of complex amino acids typically involves multi-step reactions, starting from simpler amino acids or their precursors. For example, the stereoselective synthesis of amino acids with specific configurations can be achieved through methods such as crotylboration of N-Boc-l-alaninal, as demonstrated in the synthesis of diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid (Giordano et al., 1999). Such methodologies can be relevant for constructing the complex structure of the target compound.
Molecular Structure Analysis
The molecular structure of amino acids and peptides is crucial for their biological function. Techniques such as X-ray crystallography can determine the stereochemistry and configuration of complex amino acids, as seen in the study of bestatin components (Nakamura et al., 1976). Understanding the molecular structure aids in predicting the compound's reactivity and interaction with biological molecules.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Studies
- Synthesis of Amino Acids: The compound has been used in the synthesis of various amino acids, such as L-2-Amino-5-arylpentanoic Acids, which are constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).
- Creation of Antimetabolites: In the field of biochemistry, it's been used in the synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, important for understanding antimetabolites produced by microorganisms (Maehr & Leach, 1978).
- Development of Nitric Oxide Synthase Inhibitors: It has been utilized in creating S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases (Ulhaq et al., 1998).
Industrial and Biochemical Applications
- Biofuel Production: In the realm of bioengineering, it has been used in the synthesis of pentanol isomers, which are chemicals with potential as biofuels (Cann & Liao, 2009).
- Glucosinolate Biosynthesis: In plant biochemistry, this compound has played a role in the biosynthesis of glucosinolates, an important area of study in phytochemistry (Chisholm, 1973).
Propiedades
IUPAC Name |
2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68N16O8/c1-18(2)17-24(29(55)47-21(10-6-14-43-32(37)38)27(53)48-23(31(57)58)12-8-16-45-34(41)42)49-30(56)25(19(3)51)50-28(54)22(11-7-15-44-33(39)40)46-26(52)20(36)9-4-5-13-35/h18-25,51H,4-17,35-36H2,1-3H3,(H,46,52)(H,47,55)(H,48,53)(H,49,56)(H,50,54)(H,57,58)(H4,37,38,43)(H4,39,40,44)(H4,41,42,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJRRXNRGVULBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400324 |
Source


|
| Record name | Lys-Arg-Thr-Leu-Arg-Arg trifluoroacetate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
829.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
CAS RN |
121284-21-7 |
Source


|
| Record name | Lys-Arg-Thr-Leu-Arg-Arg trifluoroacetate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

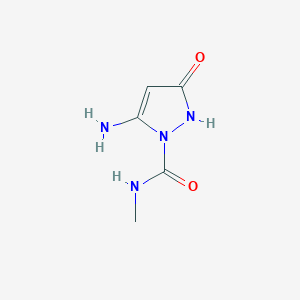
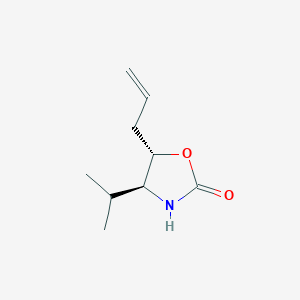
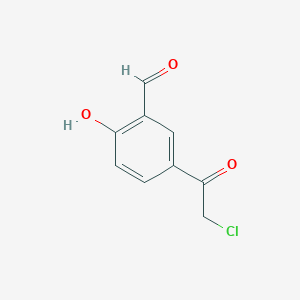
![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)


